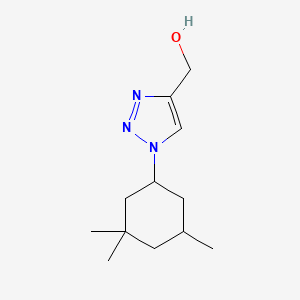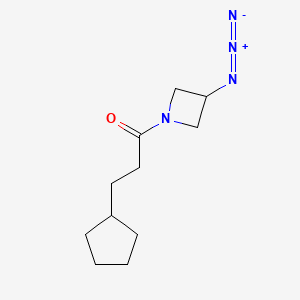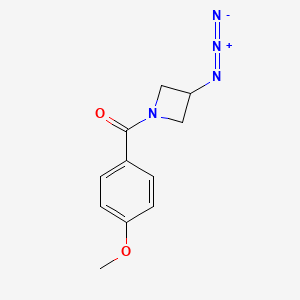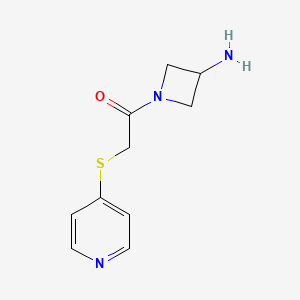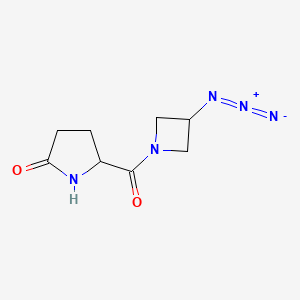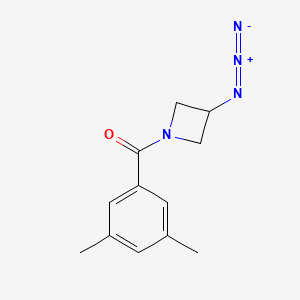
(3-Azidoazetidin-1-yl)(3,5-dimethylphenyl)methanone
Vue d'ensemble
Description
3-Azidoazetidin-1-yl)(3,5-dimethylphenyl)methanone, also known as 3-AADM, is an organic compound with a wide range of applications in scientific research. It has become increasingly popular in the last few years due to its versatility and potential for a variety of uses. 3-AADM is a cyclic molecule composed of a nitrogen atom that is linked to three methyl groups, a carbon atom, and a phenyl group. This compound is a useful tool for researchers due to its ability to form stable covalent bonds with other molecules, its low toxicity, and its low volatility.
Applications De Recherche Scientifique
Synthetic Pathways and Chemical Properties
Metathesis Reactions for β-Amino Acid Derivatives
Metathesis reactions, such as ring-closing metathesis (RCM) and cross metathesis (CM), are pivotal in synthesizing cyclic β-amino acids, which are of great interest due to their biological relevance. These methodologies offer access to alicyclic β-amino acids and various densely functionalized derivatives, demonstrating the utility of metathesis reactions in organic synthesis for creating structurally diverse molecules with potential pharmaceutical applications (Kiss, Kardos, Vass, & Fülöp, 2018).
Therapeutic and Biological Applications
Antituberculosis Activity of Organotin(IV) Complexes
Organotin(IV) complexes have shown promising antituberculosis activity. The efficacy of these complexes is influenced by the ligand environment, organic groups attached to the tin, and the structure of the compound. Such studies highlight the potential of organotin(IV) compounds in medicinal chemistry for developing new antituberculosis therapies (Iqbal, Ali, & Shahzadi, 2015).
Enzymatic and Biotechnological Applications
Methanotrophs and Value Generation from Methane
Methanotrophs, capable of using methane as a sole carbon source, offer a wide array of biotechnological applications. These include the production of single-cell protein, biopolymers, and various metabolites like methanol and formaldehyde, demonstrating the potential of methanotrophs to generate value from methane while addressing environmental concerns (Strong, Xie, & Clarke, 2015).
Propriétés
IUPAC Name |
(3-azidoazetidin-1-yl)-(3,5-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-3-9(2)5-10(4-8)12(17)16-6-11(7-16)14-15-13/h3-5,11H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHZFJUKSLFZAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CC(C2)N=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




